molecular formula C7H6BrNO2 B1661943 Methyl 5-bromopyridine-2-carboxylate CAS No. 29682-15-3

Methyl 5-bromopyridine-2-carboxylate

Cat. No. B1661943
CAS RN: 29682-15-3
M. Wt: 216.03 g/mol
InChI Key: JEURNBCYNWNADN-UHFFFAOYSA-N
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Description

Methyl 5-bromopyridine-2-carboxylate is an organic chemical synthesis intermediate . It has the empirical formula C7H6BrNO2, a CAS Number of 29682-15-3, and a molecular weight of 216.03 .


Molecular Structure Analysis

The molecular structure of Methyl 5-bromopyridine-2-carboxylate can be represented by the SMILES string COC(=O)c1ccc(Br)cn1 . The InChI key for this compound is JEURNBCYNWNADN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 5-bromopyridine-2-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 98.0 to 102.0 degrees Celsius . The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 290.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Electrocatalytic Carboxylation

Methyl 5-bromopyridine-2-carboxylate has been utilized in electrocatalytic carboxylation processes. For example, 2-amino-5-bromopyridine underwent electrocatalytic carboxylation with CO2 in an ionic liquid, yielding 6-aminonicotinic acid with high selectivity and yield. This process demonstrates the compound's potential in green chemistry applications, particularly in carbon capture and utilization technologies (Feng et al., 2010).

Ligand Synthesis

The compound has been used in the synthesis of various ligands. For instance, 5′-methyl-2,2′-bipyridine-6-carboxylic acid was synthesized from 5′-methyl-6-bromo-2,2′-bipyridine, which is useful for the complexation of lanthanide(III) cations. This indicates its utility in creating complex molecules for advanced materials and catalysis research (Charbonnière et al., 2001).

Organic Synthesis Optimization

In the realm of organic synthesis, this compound has been instrumental in optimizing various synthetic routes. For example, it played a key role in the development of a kilo-scale synthesis of a Nav1.8 sodium channel modulator, highlighting its importance in the synthesis of complex organic molecules (Fray et al., 2010).

Cytotoxicity Studies

It has also found use in cytotoxicity studies. Ruthenium(II) bipyridine complexes, involving 5-bromopyridine-2-carboxylic acid, have been synthesized and their cytotoxicity in various cancer cell lines investigated, indicating its potential in medicinal chemistry and drug development (Baroud et al., 2017).

Safety And Hazards

Methyl 5-bromopyridine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEURNBCYNWNADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426844
Record name methyl 5-bromopicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromopyridine-2-carboxylate

CAS RN

29682-15-3
Record name 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29682-15-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-bromopicolinate
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URL https://comptox.epa.gov/dashboard/DTXSID20426844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromopyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-pyridine carboxylic acid (26.2 g, 0.124 mol) and conc. H2SO4 (12.5 mL) in MeOH (250 mL) was heated to 60° C. and diluted with additional MeOH (250 mL). After 18 h at 60° C., the mixture was cooled to rt, diluted with DCM, and washed with a solution consisting of 21 g KOH in 200 mL water, sat. K2CO3, and water. The organic layer was dried and concentrated to give the title compound (21.4 g, 76%) as a white solid. This material was used in the next step without further purification.
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a 100 mL round bottle flask with 5-bromopicolinic acid (7.0 g, 35 mmol) in methanol (80 mL) was added dropwise thionyl chloride (3.0 mL) at ambient temperature. After addition the reaction mixture was heated to reflux for 3 h. Methanol was removed and ethyl acetate (100 mL) was added to the residue and was adjusted pH to 7.0 by addition of sodium bicarbonate solution. The organic phase was separated and dried over sodium sulfate. The organic solvent was removed and methyl 5-bromopicolinate 2 was obtained as a white solid which was used for the next step reaction without further purification. Yield: 6.57 g, 86.9%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of 5-bromopicolinic acid (2.0 g, 9.94 mmol) in MeOH (2 ml)/toluene (20 ml) was added TMS-diazomethane (20M in diethyl ether; 5.47 ml, 10.94 mmol, Matrix Scientific) dropwise. The reaction was stirred at room temperature for 3 hours. An additional 0.2 eq (0.99 mL) of TMS-diazomethane was added and the reaction stirred for 1.5 hours. The reaction was concentrated and the brown solid was carried to next step without further work up. MS m/z [M+H]+=217.9. Calculated from C7H6BrNO2: 216.032
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step Two
Quantity
0.99 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
V Jornet-Molla, FM Romero - Tetrahedron Letters, 2015 - Elsevier
… subunits have been synthesized in good yields in a two-step procedure involving a Sonogashira-type cross coupling reaction between the ester methyl 5-bromopyridine-2-carboxylate …
Number of citations: 8 www.sciencedirect.com
JH Delcamp, A Yella, MK Nazeeruddin, M Grätzel - scholar.archive.org
… (Astar Pharmaceuticals), methyl 5-bromopyrazine-2-carboxylate (Astatech, Inc.), methyl 8-bromoquinoline-5-carboxylate (Oakwood), and methyl 5-bromopyridine-2-carboxylate (Alfa …
Number of citations: 0 scholar.archive.org
M Francisco - Tetrahedron letters, 2015 - agris.fao.org
… subunits have been synthesized in good yields in a two-step procedure involving a Sonogashira-type cross coupling reaction between the ester methyl 5-bromopyridine-2-carboxylate …
Number of citations: 0 agris.fao.org
G Karanlık, H Ocak, NY Canli, M Okutan… - Materials Research …, 2019 - iopscience.iop.org
… 4-(S)-3,7-dimethyloctyloxyphenyl) pyridine-2-carboxylate (MDPC) was obtained by Suzuki cross-coupling reaction [25, 26] using catalytic Pd(0) of Methyl 5-bromopyridine-2-carboxylate …
Number of citations: 2 iopscience.iop.org
G Karanlık, H Ocak, BB Eran - Journal of Molecular Structure, 2019 - Elsevier
… In the final step, compounds 2a-e reacted with commercially available Methyl 5-bromopyridine-2-carboxylate in 1,2-dimetoxyethane by using Pd(PPh 3 ) 4 as catalyst and saturated …
Number of citations: 11 www.sciencedirect.com
R Sekioka, S Honda, E Honjo, T Suzuki… - Bioorganic & Medicinal …, 2020 - Elsevier
… A Heck-type reaction with imidazopyridine derivative 12 10 and methyl 5-bromopyridine-2-carboxylate produced 13, and subsequent condensation with ethyl amine produced 1j. …
Number of citations: 6 www.sciencedirect.com
J Huo, N Arulsamy, JO Hoberg - Dalton transactions, 2011 - pubs.rsc.org
… Functionalization at the 2-position is easily achieved using known procedures and provides as one option methyl 5-bromopyridine-2-carboxylate (2) via selective carbonylation, Scheme …
Number of citations: 15 pubs.rsc.org
D Vardar, H Ocak, H Akdaş Kılıç, O Jeannin… - Liquid …, 2021 - Taylor & Francis
… Methyl 5-bromopyridine-2-carboxylate (2) and methyl 6-chloropyridine-3-carboxylate (3) were commercially purchased. Suzuki Cross-coupling reaction between the initial halogenated …
Number of citations: 4 www.tandfonline.com
B Habermeyer, A Takai, CP Gros… - … A European Journal, 2011 - Wiley Online Library
… reduction and chlorination of commercially available methyl 5-bromopyridine-2-carboxylate. … Methyl-5-bromopyridine-2-carboxylate is commercially available and was used as received. …
L Deng, J Diao, P Chen, V Pujari, Y Yao… - Journal of medicinal …, 2011 - ACS Publications
… Suzuki coupling of methyl 5-bromopyridine-2-carboxylate or -2-acetate with benzeneboronic acid afforded, after hydrolysis, compounds 45 and 46. Hydroxamates 43, 44, and 47 were …
Number of citations: 77 pubs.acs.org

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